molecular formula C26H26N6O4 B1676832 MRS 1754 CAS No. 264622-58-4

MRS 1754

Cat. No.: B1676832
CAS No.: 264622-58-4
M. Wt: 486.5 g/mol
InChI Key: AJBBEYXFRYFVNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MRS 1754 is a selective antagonist radioligand for the A2B adenosine receptor . The A2B adenosine receptor is a protein that in humans is encoded by the ADORA2B gene. It has a critical role in mediating physiological responses, including inflammation and immune response.

Mode of Action

This compound interacts with its target, the A2B adenosine receptor, by binding to it and acting as an antagonist . This means it blocks the action of adenosine, a neurotransmitter that can activate the A2B receptor. The Ki value for displacement of this compound binding to human A2B receptors expressed in HEK-293 cell membranes is 1.45±0.21 nM .

Biochemical Pathways

The A2B adenosine receptor is part of the G protein-coupled receptor family. When this compound binds to the A2B receptor, it prevents adenosine from activating the receptor, thereby inhibiting the downstream effects of adenosine signaling . These effects can include various cellular responses, such as changes in cyclic AMP levels and the activation of mitogen-activated protein kinases .

Pharmacokinetics

It is known that this compound is soluble in dmso .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific biological context. By blocking the A2B adenosine receptor, this compound can influence a variety of physiological processes. For example, it has been shown to inhibit proliferation and migration of bladder urothelial carcinoma by regulating the mitogen-activated protein kinase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRS 1754 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: MRS 1754 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyanophenyl and phenoxyacetamide moieties. These reactions can be utilized to modify the compound for various research purposes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with modified functional groups, enhancing the compound’s selectivity or potency .

Scientific Research Applications

MRS 1754 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the adenosine A2B receptor and its role in various chemical processes.

    Biology: Employed in research to understand the physiological and pathological roles of the adenosine A2B receptor in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases, where the adenosine A2B receptor is implicated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the adenosine A2B receptor .

Comparison with Similar Compounds

Uniqueness of MRS 1754: this compound stands out due to its high selectivity and potency for the adenosine A2B receptor, making it a valuable tool in research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into receptor function and aiding in the development of targeted therapies .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBBEYXFRYFVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424967
Record name MRS 1754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264622-58-4
Record name MRS-1754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS 1754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MRS-1754
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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